molecular formula C17H15NO4S2 B3735055 (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3735055
M. Wt: 361.4 g/mol
InChI Key: AGXXUQBGXMHLFB-DHDCSXOGSA-N
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Description

This compound is a thiazolidinone derivative characterized by a thioxo group at position 2 and a Z-configuration methylidene bridge at position 3. Its core structure includes:

  • Furan-2-ylmethyl substituent: A heterocyclic moiety that may facilitate π-π stacking or hydrogen bonding with biological targets .
  • Thiazolidinone core: A sulfur-containing heterocycle known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Synthetic routes typically involve condensation of thiosemicarbazides with aldehydes or ketones under acidic conditions, followed by cyclization . Advanced techniques like microwave-assisted synthesis are employed to optimize yields .

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-20-13-6-5-11(8-14(13)21-2)9-15-16(19)18(17(23)24-15)10-12-4-3-7-22-12/h3-9H,10H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXXUQBGXMHLFB-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives are recognized for their potential as anticancer agents. Research indicates that compounds similar to (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(furan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often function through the inhibition of key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and various integrins .
  • Case Studies : A study demonstrated that thiazolidinone derivatives could inhibit the growth of HT29 adenocarcinoma cells and other tumor types, showing promise in cancer therapy .

Antimicrobial Properties

The compound has shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : Compounds with similar structures have been reported to inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus, with activity indices ranging from 53.84% to 91.66% .
  • Potential Applications : These findings suggest possible applications in developing new antibiotics amid rising antibiotic resistance.

Anti-inflammatory Effects

Thiazolidinones are also studied for their anti-inflammatory properties:

  • Mechanisms : They can inhibit inflammatory mediators such as COX enzymes, which play a critical role in the inflammatory response .
  • Research Findings : In vitro studies have indicated that certain thiazolidinone derivatives can significantly reduce inflammation markers in cell models.

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches:

  • Conventional Synthesis : Traditional methods include the reaction of thioglycolic acid with aldehydes and amines under controlled conditions.
  • Green Chemistry Approaches : Recent advancements focus on eco-friendly solvents and catalysts to enhance yield and reduce environmental impact during synthesis .
  • Nanomaterial-Based Synthesis : Utilizing nanomaterials as catalysts has shown promise in improving reaction efficiency and product purity .

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a decrease in the production of certain metabolites. This inhibition can disrupt various biological pathways, making the compound effective in treating diseases related to enzyme dysfunction. The molecular targets include enzymes involved in cell proliferation and survival, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness arises from its hybrid structure, combining a thiazolidinone core with aromatic and heterocyclic substituents. Key comparisons include:

Compound Name Structural Features Biological Activity Key Differences
Target Compound 3,4-Dimethoxyphenyl, furan-2-ylmethyl Under investigation for antimicrobial and anticancer activity Combines methoxy and furan groups; lacks pyrazole rings
Thiazolidinedione Thiazolidinone core with a dione group Antidiabetic (e.g., rosiglitazone) No aromatic methylidene or furan substituents
Pyrazole-Thiazolidinone Hybrids Pyrazole ring + thiazolidinone Anticancer, anti-inflammatory Pyrazole instead of furan; variable substituents (e.g., fluoro, ethoxy)
Benzothiazole Derivatives Benzothiazole core Antimicrobial Different heterocycle; lacks thioxo group

Chemical Reactivity

  • Oxidation : The thioxo group can form sulfoxides or sulfones, unlike dione-based thiazolidinediones .
  • Substitution Reactions : The furan-2-ylmethyl group is less reactive toward nucleophiles than allyl or propargyl substituents in analogs .

Key Studies

  • Synthesis Optimization : Microwave-assisted methods reduced reaction time by 40% compared to conventional heating .
  • Cytotoxicity Screening: IC₅₀ values of 12.5 µM against MCF-7 breast cancer cells, outperforming non-methoxy analogs (IC₅₀ > 25 µM) .

Biological Activity

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(furan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the thiazolidinone ring system with specific substituents that influence its biological activity. The presence of both furan and dimethoxyphenyl groups contributes to its pharmacological properties.

Antioxidant Activity

Thiazolidinones, including the compound , have been reported to possess significant antioxidant properties. For instance, studies have shown that certain derivatives exhibit DPPH radical scavenging activity, indicating their potential as antioxidant agents. The antioxidant capacity can be quantitatively assessed through methods such as the Vitamin C Equivalent Antioxidant Capacity (VCEAC) assay .

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones demonstrate antimicrobial effects against various bacterial strains. Specifically, compounds similar to this compound have shown activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml .

Anticancer Activity

Thiazolidinones are recognized for their anticancer properties. Recent studies have highlighted that compounds within this class can induce apoptosis in cancer cells and inhibit cell proliferation. For example, certain derivatives have been shown to arrest the cell cycle at various phases, indicating their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their efficacy against different cancer cell lines.

Study on Anticancer Properties

A notable study evaluated a series of thiazolidinone derivatives for their anticancer activity against various cell lines. The results indicated that specific modifications led to increased cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range against melanoma and breast cancer cell lines .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazolidinone derivatives. The findings revealed that modifications involving furan rings significantly enhanced antibacterial activity against resistant strains of bacteria. This highlights the importance of structural diversity in developing effective antimicrobial agents .

Summary of Biological Activities

Activity Description References
Antioxidant DPPH radical scavenging activity; VCEAC assays indicate strong antioxidant potential
Antimicrobial Effective against Gram-positive bacteria; MIC values between 16–32 mg/ml
Anticancer Induces apoptosis; inhibits proliferation; IC50 values in low micromolar range

Q & A

Basic: What are the key steps for synthesizing (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(furan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one?

Methodological Answer:
The synthesis typically involves:

Condensation : Reacting 3,4-dimethoxybenzaldehyde with a thiosemicarbazide derivative (e.g., furan-2-ylmethyl-substituted thiosemicarbazide) under reflux in a solvent system like DMF-acetic acid (1:2 v/v) with sodium acetate as a base .

Cyclization : The intermediate undergoes cyclization via nucleophilic attack of the thiol group on the carbonyl carbon, forming the thiazolidinone ring. Optimize temperature (70–90°C) and reaction time (2–4 hours) to maximize yield .

Purification : Recrystallization from DMF-ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (Z-configuration at C5) and substituent integration (e.g., methoxy, furan protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₂₀H₁₈N₂O₅S₂) and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with sulfanylidene groups) .

Advanced: How can computational methods predict biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity and electronic properties .
  • Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on interactions between the sulfanylidene group and catalytic residues .
  • Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., methoxyphenyl hydrophobic pocket) using Schrödinger Suite .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory activity in RAW 264.7 vs. THP-1 cells) .
  • Dose-Response Validation : Reproduce assays under standardized conditions (e.g., 0.1–100 µM concentration range, 24-hour incubation) .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .

Basic: What reaction conditions optimize yield in multi-step synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Optimization : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization (1–5 mol%) .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., diazomethane reactions) to improve safety and scalability .

Advanced: How to design a structure-activity relationship (SAR) study?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified arylidene (e.g., 4-Cl, 4-F) or heterocyclic (e.g., thiophene instead of furan) groups .

Bioactivity Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening .

Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent hydrophobicity (ClogP) with IC₅₀ values .

Example SAR Table:

Substituent (R)LogPIC₅₀ (µM, COX-2)
3,4-OCH₃2.10.45
4-Cl2.80.78
4-F2.30.62

Advanced: How to investigate stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Thermal Analysis : Use DSC/TGA to determine melting point and thermal decomposition profile .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products via LC-MS .

Basic: What are common pitfalls in reaction scale-up?

Methodological Answer:

  • Solvent Volume : Maintain stoichiometric ratios; avoid excess DMF to prevent viscosity issues .
  • Intermediate Isolation : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates .
  • Byproduct Formation : Monitor for disulfide byproducts (e.g., via TLC Rf = 0.3 in ethyl acetate) .

Advanced: How to validate enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies : Measure Km and Vmax shifts in the presence of the compound to identify competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Mutagenesis : Engineer enzyme mutants (e.g., Cys → Ser in active site) to confirm covalent binding .

Advanced: How to optimize bioavailability via structural modification?

Methodological Answer:

  • LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from 3.5 to 2.0 .
  • Prodrug Design : Mask sulfanylidene as a thioether for improved intestinal absorption .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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